molecular formula C14H13NO3 B018875 N-Acetyl-3-acetoxy-5-phenylpyrrole CAS No. 100750-39-8

N-Acetyl-3-acetoxy-5-phenylpyrrole

Cat. No.: B018875
CAS No.: 100750-39-8
M. Wt: 243.26 g/mol
InChI Key: WKSITCBIIIHVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-acetoxy-5-phenylpyrrole typically involves the acetylation of 3-hydroxy-5-phenylpyrrole. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-acetoxy-5-phenylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrole, such as ketones, alcohols, and substituted pyrroles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-3-acetoxy-5-phenylpyrrole is unique due to its specific acetoxy group, which enhances its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and sensitivity .

Biological Activity

N-Acetyl-3-acetoxy-5-phenylpyrrole (CAS No. 100750-39-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features an acetyl group and an acetyloxy moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13NO3\text{C}_{13}\text{H}_{13}\text{N}\text{O}_3

This compound is characterized by a pyrrole ring substituted with an acetyl and an acetyloxy group, which may contribute to its biological activity.

Research suggests that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The acetylation of phenolic compounds has been linked to enzyme inhibition, particularly in pathways related to inflammation and cancer progression .
  • Cellular Effects : Preliminary studies indicate that pyrrole derivatives can influence cell signaling pathways involved in apoptosis and necrosis, potentially making them useful in cancer therapy.

In Vitro Studies

In vitro studies have assessed the effects of this compound on various cell lines. These studies typically measure cell viability, apoptosis induction, and enzyme activity.

Table 1: Summary of In Vitro Biological Activities

Study ReferenceCell LineConcentrationObserved Effects
Tumor Cells10 µMInduced apoptosis and necrosis
Platelets50 µMInhibited platelet aggregation
Leukocytes25 µMIncreased leukocyte activity

Case Studies

  • Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis. The compound was noted to affect key regulatory proteins involved in cell death pathways, such as Bcl-2 and caspases.
  • Inflammation Models : In models assessing inflammatory responses, this compound showed promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines .

Pharmacological Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

  • Cancer Therapy : Due to its ability to induce apoptosis in tumor cells, this compound may serve as a lead compound for developing anticancer drugs.
  • Cardiovascular Health : Its inhibitory effects on platelet aggregation suggest a role in preventing thrombotic events, potentially benefiting cardiovascular health .
  • Anti-inflammatory Treatments : The compound's anti-inflammatory properties could be harnessed for treating conditions characterized by chronic inflammation.

Properties

IUPAC Name

(1-acetyl-5-phenylpyrrol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10(16)15-9-13(18-11(2)17)8-14(15)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSITCBIIIHVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C=C1C2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549424
Record name 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100750-39-8
Record name 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-3-acetoxy-5-phenylpyrrole
Reactant of Route 2
Reactant of Route 2
N-Acetyl-3-acetoxy-5-phenylpyrrole
Reactant of Route 3
Reactant of Route 3
N-Acetyl-3-acetoxy-5-phenylpyrrole
Reactant of Route 4
Reactant of Route 4
N-Acetyl-3-acetoxy-5-phenylpyrrole
Reactant of Route 5
Reactant of Route 5
N-Acetyl-3-acetoxy-5-phenylpyrrole
Reactant of Route 6
N-Acetyl-3-acetoxy-5-phenylpyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.